molecular formula C10H10N4O3 B2752000 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione CAS No. 1775484-32-6

4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione

Cat. No.: B2752000
CAS No.: 1775484-32-6
M. Wt: 234.215
InChI Key: AAGVYLXSTORAKV-UHFFFAOYSA-N
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Description

The compound 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione features a bicyclic pyrido[1,2-c]pyrimidine core fused with a 1,3-dione moiety and substituted at the 4-position by a 1,2,4-oxadiazole ring. Variations in substituents on the oxadiazole ring (e.g., ethyl, methyl, or fluorine) and the benzyl group attached to the pyrimidine core significantly influence physicochemical and biological properties .

Synthesis typically involves multi-step protocols, including cyclization, alkylation, and condensation reactions. For example, bromobutyl intermediates (e.g., IIa-f in ) are often used to introduce arylpiperazine moieties, while oxadiazole rings are formed via nitrile oxide cycloadditions . Characterization relies on techniques such as $ ^1H $-NMR, ESI-HRMS, and X-ray crystallography (e.g., and ) .

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c15-9-7(8-11-5-17-13-8)6-3-1-2-4-14(6)10(16)12-9/h5H,1-4H2,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGVYLXSTORAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=O)NC2=O)C3=NOC=N3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridopyrimidine derivative with an oxadiazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to precisely control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole N-oxides, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the oxadiazole or pyridopyrimidine rings .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione exhibit significant anticancer properties. For example:

  • Mechanism of Action : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. It affects critical signaling pathways such as ERK and AKT pathways .
  • Case Study : A study highlighted the synthesis and biological evaluation of related compounds that demonstrated potent anticancer activity against breast cancer cell lines. The compounds were found to induce apoptosis through the activation of caspases .

Antimicrobial Properties

The compound also exhibits broad-spectrum antimicrobial activity:

  • Mechanism : The 1,2,4-oxadiazole derivatives are known to interfere with bacterial biochemical pathways leading to bacterial cell death .
  • Case Study : A series of synthesized oxadiazole derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated good antimicrobial activity with several compounds showing promising results in disc diffusion assays .

Anti-inflammatory Activity

Compounds similar to 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione have been explored for their anti-inflammatory effects:

  • Mechanism : These compounds can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
  • Case Study : A study focused on pyrrolo[3,4-d]pyridazinone derivatives showed that modifications could enhance their anti-inflammatory effects while minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Industrial Applications

The synthesis of 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione typically involves cyclization reactions under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Method Description
CyclizationInvolves the reaction of pyridopyrimidine derivatives with oxadiazole precursors in the presence of catalysts .
Industrial ProductionLarge-scale synthesis may utilize batch or continuous flow processes to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrido[1,2-c]pyrimidine-1,3-dione core is highly modular. Key structural variations include:

  • Oxadiazole substituents : 5-Ethyl, 5-methyl, or unsubstituted 1,2,4-oxadiazole rings (Table 1).
  • Benzyl groups : Fluorinated (3-fluorobenzyl, 4-fluorophenyl) or methoxy-substituted benzyl moieties ().
  • Piperidine/piperazine extensions : Arylpiperazine or heteroaryl groups linked via butyl chains ().
Table 1: Key Structural and Physical Properties of Selected Analogues
Compound Name Substituents (R1, R2) Yield (%) m.p. (°C) Molecular Weight Purity (%) Reference ID
Target Compound R1: 1,2,4-oxadiazol-3-yl N.R.* N.R. 386.39 >90
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-... R1: 5-Ethyl-oxadiazole; R2: 3-F N.R. N.R. 427.42 N.R.
4-(2-Chlorophenyl)-2-{4-[4-(6-fluoro-1,2-benzoxazol)-1-piperidyl]butyl}-... R1: 2-Cl-Ph; R2: Benzoxazole 71.7 69–74 551.22 N.R.
4-(4-Methylphenyl)-2-{4-[4-(6-fluoro-1,2-benzoxazol)-1-piperidyl]butyl}-... R1: 4-Me-Ph; R2: Benzoxazole 71.1 158–159 531.25 N.R.
2-[(3-Fluoro-4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-... R1: 5-Me-oxadiazole; R2: 3-F-4-OMe N.R. N.R. 386.39 >90

*N.R.: Not reported in provided evidence.

Key Observations :

  • Fluorine substitution : Fluorinated benzyl groups (e.g., 3-fluorobenzyl in ) improve lipophilicity and metabolic stability, critical for CNS-targeting drugs .
  • Benzoxazole vs. oxadiazole : Benzoxazole-containing derivatives () exhibit higher molecular weights (~550 Da) and melting points (>150°C) due to increased aromaticity .

Biological Activity

4-(1,2,4-Oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features. This compound integrates both oxadiazole and pyridopyrimidine rings, which contribute to its diverse biological activities. The aim of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H7N5O3\text{C}_{10}\text{H}_{7}\text{N}_{5}\text{O}_{3}

This structure contains functional groups that are pivotal for its biological interactions. The oxadiazole ring is often associated with antimicrobial and anticancer properties, while the pyridopyrimidine moiety contributes to enzyme inhibition and other pharmacological effects.

Anticancer Activity

Research has shown that compounds similar to 4-(1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been noted to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Studies indicate that it affects key signaling pathways such as ERK and AKT pathways. For example:
    • In MGC-803 cells treated with a related compound (Compound H12), there was a dose-dependent increase in apoptosis markers (9.92% at 8 μM to 45.92% at 24 μM) .

Antimicrobial Activity

The antimicrobial activity of derivatives containing the oxadiazole moiety is well-documented. In particular:

  • Spectrum of Activity : Research indicates that these compounds are effective against a range of bacteria and fungi. For instance:
    • Certain synthesized compounds demonstrated higher sensitivity against Gram-positive bacteria compared to Gram-negative strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Dihydrofolate Reductase Inhibition : Similar compounds have shown efficacy in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial in cancer therapy .
  • Kinase Inhibition : Pyridopyrimidine derivatives have been reported to inhibit receptor tyrosine kinases involved in cancer progression .

Case Studies

StudyFindings
Study on Anticancer Activity Compound H12 showed IC50 values of 0.53 μM against HCT-116 cells and induced significant apoptosis .
Antimicrobial Evaluation Compounds exhibited broad-spectrum activity with notable efficacy against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition Study Demonstrated inhibition of DHFR with potential implications for cancer treatment strategies .

Q & A

Q. What are the established synthetic routes for 4-(1,2,4-oxadiazol-3-yl)-pyrido[1,2-c]pyrimidine-1,3-dione, and what key reaction conditions influence yield and purity?

The synthesis typically involves cyclization of hydrazine derivatives with pyrimidine precursors. For example, hydrazinecarbothioamides can undergo cyclization under acidic conditions (e.g., glacial acetic acid) to form oxadiazole rings . Kang et al. (2021) highlight the importance of substituent positioning and reaction stoichiometry in optimizing yields, with trisubstituted pyrimidines requiring precise control of reagent ratios (e.g., 2.00 equivalents of NH4OAc at 108°C) . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is critical to isolate the target compound with >95% purity .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Reliable characterization combines multiple techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, verifying the oxadiazole and pyrido-pyrimidine moieties.
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for oxadiazoles).
  • Elemental Analysis : Validates empirical formula consistency .
  • Mass Spectrometry (HRMS) : Provides exact mass confirmation, especially for intermediates prone to side reactions .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective for recrystallization due to the compound’s low solubility in non-polar media. Mixed-solvent systems (e.g., DMF/water) can enhance crystal formation, as evidenced in analogous pyrimidine derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Crystallographic studies, as demonstrated by Kang et al. (2021), can elucidate substituent conformations and hydrogen-bonding networks critical for biological activity. For example, resolving the oxadiazole ring’s orientation relative to the pyrido-pyrimidine core helps predict π-π stacking interactions with target proteins . Single-crystal X-ray diffraction requires high-purity samples (>99%) and slow evaporation from saturated DMSO solutions .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in:

  • Purity Assessment : HPLC vs. NMR quantification (e.g., residual solvents may inhibit activity).
  • Assay Conditions : Cell line specificity (e.g., HEK293 vs. HeLa) and incubation times.
  • Statistical Rigor : Replicate numbers (n ≥ 3) and dose-response validation .
    Standardizing protocols across labs and cross-validating with orthogonal assays (e.g., SPR for binding affinity) can resolve inconsistencies .

Q. How can structure-activity relationship (SAR) studies elucidate the oxadiazole ring’s role in bioactivity?

Systematic modifications to the oxadiazole ring (e.g., substituting N-O with S in thiadiazoles) and pyrido-pyrimidine core (e.g., introducing electron-withdrawing groups at C-6) can reveal key pharmacophores. Kang et al. (2021) demonstrated that 3,5-dimethyl substitution on pyrimidines enhances HIV-1 reverse transcriptase inhibition by 10-fold, suggesting steric and electronic tuning opportunities .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking using crystallographic data (e.g., PDB: 7NRT) can model binding to enzymes like HIV-1 NNRTIs. Density Functional Theory (DFT) calculations further optimize substituent geometry for target complementarity .

Methodological Considerations

Q. How should researchers design stability studies under physiological conditions?

  • pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal Stability : Analyze thermogravimetric (TGA) and differential scanning calorimetry (DSC) profiles to identify decomposition thresholds .

Q. What in vitro assays are most suitable for preliminary bioactivity screening?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., HIV-1 RT inhibition).
  • Cytotoxicity : MTT assays in cancer cell lines (IC50 determination).
  • Cellular Uptake : LC-MS quantification in lysates to correlate intracellular concentration with efficacy .

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